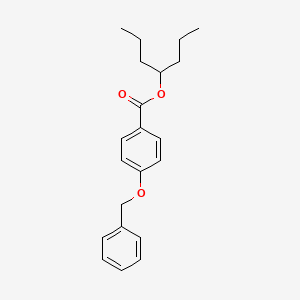![molecular formula C31H56O4 B14234566 [3,4,5-Tris(octyloxy)phenyl]methanol CAS No. 342886-38-8](/img/structure/B14234566.png)
[3,4,5-Tris(octyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-Tris(octyloxy)phenyl]methanol: is an organic compound characterized by the presence of three octyloxy groups attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Tris(octyloxy)phenyl]methanol typically involves the reduction of methyl 3,4,5-tris(octyloxy)benzoate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then brought to room temperature and stirred for an additional hour .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,4,5-Tris(octyloxy)phenyl]methanol can undergo oxidation reactions, typically forming corresponding aldehydes or ketones.
Reduction: The compound itself is a product of reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) is commonly used.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a bromide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the alcohol from esters.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties, including aggregation-induced emission (AIE) properties .
Biology and Medicine:
- Potential applications in drug delivery systems due to its unique structural properties.
Industry:
Mechanism of Action
The mechanism by which [3,4,5-Tris(octyloxy)phenyl]methanol exerts its effects is largely dependent on its structural properties. The presence of octyloxy groups enhances its solubility and interaction with various molecular targets. In photophysical applications, the compound exhibits AIE properties due to restricted intramolecular torsion, leading to enhanced fluorescence in the aggregated state .
Comparison with Similar Compounds
- Triphenylethylene
- Tetraphenylethylene (TPE)
- Silole
- Distyrylbenzene
- Distrylanthracene (DSA) derivatives
Uniqueness:
Properties
IUPAC Name |
(3,4,5-trioctoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O4/c1-4-7-10-13-16-19-22-33-29-25-28(27-32)26-30(34-23-20-17-14-11-8-5-2)31(29)35-24-21-18-15-12-9-6-3/h25-26,32H,4-24,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMHEMHMVCITJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736086 |
Source


|
| Record name | [3,4,5-Tris(octyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342886-38-8 |
Source


|
| Record name | [3,4,5-Tris(octyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
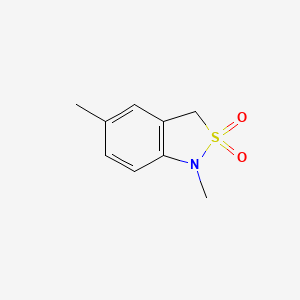
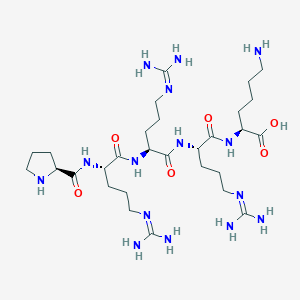
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

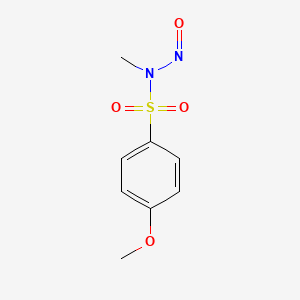
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
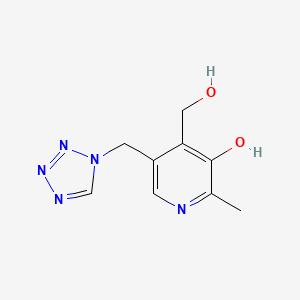
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
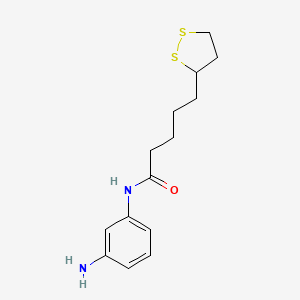
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
